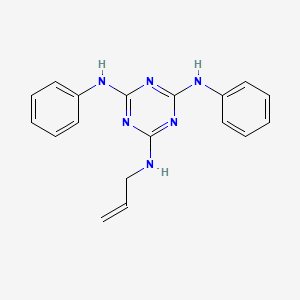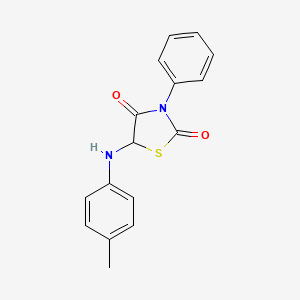
3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione is a heterocyclic compound with the molecular formula C16H14N2O2S. It belongs to the class of thiazolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione typically involves the reaction of phenyl isothiocyanate with p-toluidine, followed by cyclization with chloroacetic acid. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidine derivatives with different substituents.
Substitution: It can undergo nucleophilic substitution reactions at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazolidine derivatives, which can exhibit different biological activities.
Applications De Recherche Scientifique
3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and anticancer activities.
Medicine: Thiazolidine derivatives, including this compound, are investigated for their antidiabetic properties.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, such as protein tyrosine phosphatases, which play a role in cell signaling pathways. The compound’s structure allows it to bind to these enzymes and modulate their activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Phenyl-5-m-tolylamino-thiazolidine-2,4-dione
- 3-Phenyl-5-phenylamino-thiazolidine-2,4-dione
- 5-p-Tolylamino-thiazolidine-2,4-dione
Uniqueness
3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiazolidine derivatives. Its p-tolylamino group enhances its interaction with certain molecular targets, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
5-(4-methylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-7-9-12(10-8-11)17-14-15(19)18(16(20)21-14)13-5-3-2-4-6-13/h2-10,14,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOCIORIVULVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-6-ethyl-4-phenyl-2H-chromen-2-one](/img/structure/B5190650.png)
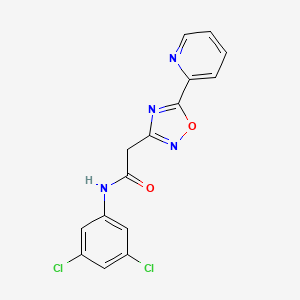
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5190668.png)
![2-BROMO-4-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXY-1-BENZENESULFONATE](/img/structure/B5190671.png)
![methyl (4Z)-1-ethyl-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B5190680.png)
![N-benzyl-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5190682.png)
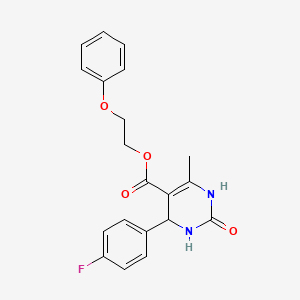
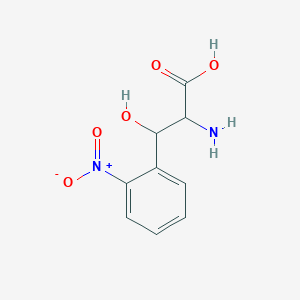
![2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5190706.png)
![5-{[3-Bromo-4-(2-methylpropoxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5190725.png)
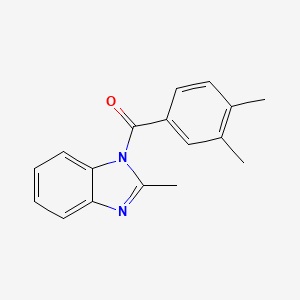
![4-ethoxy-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B5190730.png)
![4-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5190736.png)
